

Understanding the Bioavailability of Delavinone: A Technical Guide

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Compound of Interest

Compound Name: *Delavinone*

Cat. No.: *B15587106*

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Delavinone, a natural compound isolated from the methanol extract of *Fritillaria cirrhosa*, has garnered interest for its potential pharmacological activities.^{[1][2]} Understanding its bioavailability is a critical step in evaluating its therapeutic potential. This technical guide provides an in-depth overview of the current knowledge on the bioavailability and pharmacokinetics of **Delavinone**, based on preclinical studies.

Quantitative Pharmacokinetic Data

A pivotal study in mice has provided the foundational data on the bioavailability of **Delavinone**.^{[1][2][3]} The compound was administered both intravenously and orally to determine its absolute bioavailability. A summary of the key pharmacokinetic parameters is presented below.

Table 1: Pharmacokinetic Parameters of **Delavinone** in Mice Following Intravenous Administration (1.0 mg/kg)

Parameter	Units	Mean Value (± SD)
T1/2z	h	2.0 (± 0.5)
Tmax	h	0.08 (± 0.00)
Cmax	ng/mL	385.3 (± 113.8)
AUC(0-t)	ng·h/mL	258.4 (± 34.6)
AUC(0-∞)	ng·h/mL	262.3 (± 35.1)
Vz	L/kg	1.9 (± 0.4)
CLz	L/h/kg	0.7 (± 0.1)
MRT(0-t)	h	1.1 (± 0.2)
MRT(0-∞)	h	1.2 (± 0.2)

Data sourced from a pharmacokinetic study in mice.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Pharmacokinetic Parameters of **Delavinone** in Mice Following Intragastic Administration

Dose	Tmax (h)	Cmax (ng/mL)	AUC(0-t) (ng·h/mL)	AUC(0-∞) (ng·h/mL)	Absolute Bioavailability (F%)
2.5 mg/kg	0.4 (± 0.2)	16.3 (± 4.9)	33.2 (± 10.1)	35.9 (± 11.2)	12.4
10.0 mg/kg	0.3 (± 0.1)	36.8 (± 12.5)	129.6 (± 44.2)	143.8 (± 49.7)	

Data sourced from a pharmacokinetic study in mice.[\[1\]](#)[\[2\]](#)[\[3\]](#) The study determined the average absolute bioavailability of **Delavinone** to be 12.4%.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following is a detailed description of the methodology used in the key pharmacokinetic study of **Delavinone**.

Pharmacokinetic Study in Mice

1. Animal Model:

- ICR mice were used for the study.[\[2\]](#)

2. Administration:

- Intravenous (IV): A single dose of 1.0 mg/kg of **Delavinone** was administered.[\[2\]](#)
- Intragastric (Oral): Two different doses were administered: 2.5 mg/kg and 10.0 mg/kg.[\[2\]](#)

3. Sample Collection:

- Blood samples (20 μ L) were collected at various time points after administration.[\[3\]](#)
- Due to low concentrations, data beyond 8 hours post-administration was not determinable as it fell below the lower limit of quantification (LLOQ) of 1 ng/mL.[\[1\]](#)

4. Sample Preparation:

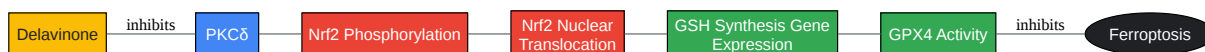
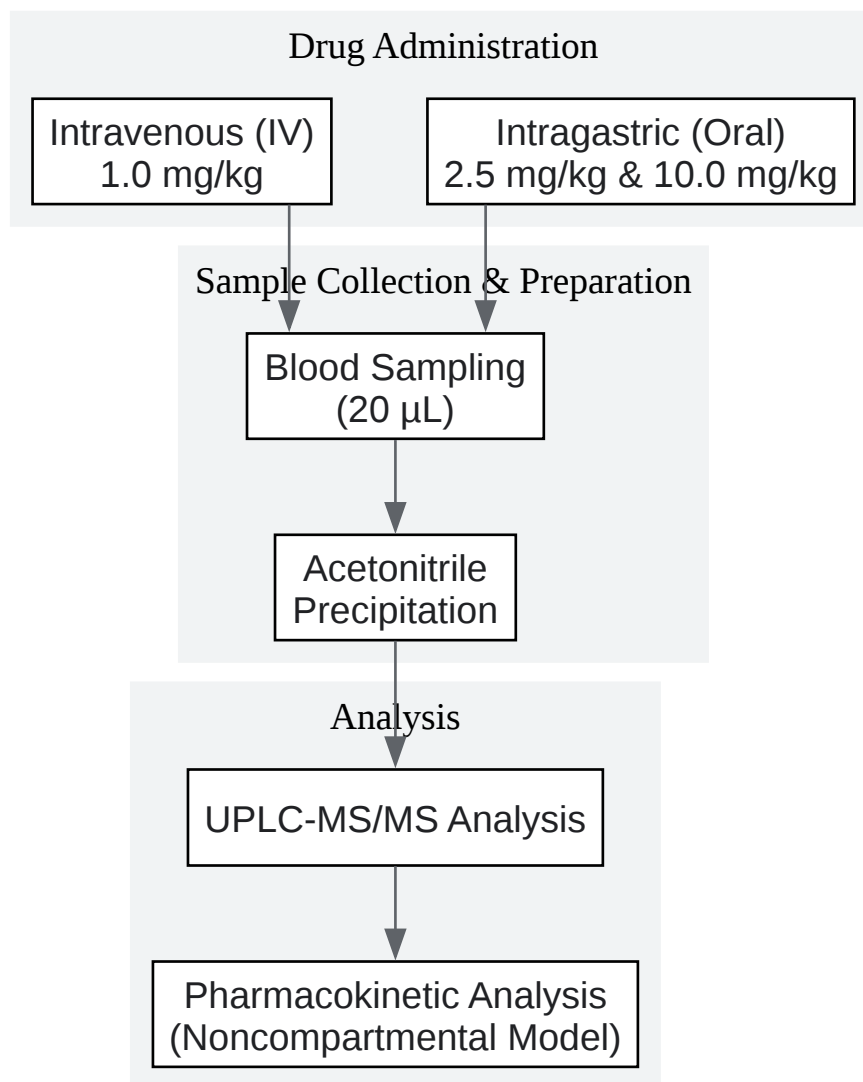
- Blood samples were treated using an acetonitrile precipitation method to extract **Delavinone**.[\[1\]](#)

5. Analytical Method:

- A sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed and validated for the determination of **Delavinone** in mouse blood.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- The method had a linear range of 1.0-500 ng/mL.[\[1\]](#)
- The lower limit of quantification (LLOQ) was 1.0 ng/mL.[\[1\]](#)[\[2\]](#)
- The intraday and interday precision (RSD) were less than 13%, and the accuracy ranged from 96.8% to 104.9%.[\[1\]](#)[\[2\]](#)
- The average recovery was greater than 80.6%, and the matrix effect was between 88.8% and 103.4%.[\[1\]](#)[\[2\]](#)

6. Pharmacokinetic Analysis:

- A noncompartmental model was used to calculate the main pharmacokinetic parameters.[1][2][3]



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References

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